

head-to-head comparison of BI-1230 and INK128

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Compound of Interest		
Compound Name:	BI-1230	
Cat. No.:	B1666951	Get Quote

Head-to-Head Comparison: BI-1230 and INK128

A direct head-to-head comparison between **BI-1230** and INK128 for cancer therapy is not feasible as these compounds have fundamentally different mechanisms of action and therapeutic targets. **BI-1230** is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3 protease, developed for antiviral purposes. In contrast, INK128 (also known as sapanisertib, MLN0128, and TAK-228) is a dual inhibitor of mTORC1 and mTORC2, investigated for its potential in cancer treatment.

This guide will focus on a comprehensive overview of INK128, providing researchers, scientists, and drug development professionals with detailed information on its mechanism of action, preclinical and clinical data, and relevant experimental protocols.

INK128 (Sapanisertib): A Dual mTORC1/mTORC2 Inhibitor

INK128 is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. Unlike first-generation mTOR inhibitors (rapalogs), which primarily target mTORC1, INK128 effectively inhibits both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more complete blockade of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2][3]

Mechanism of Action



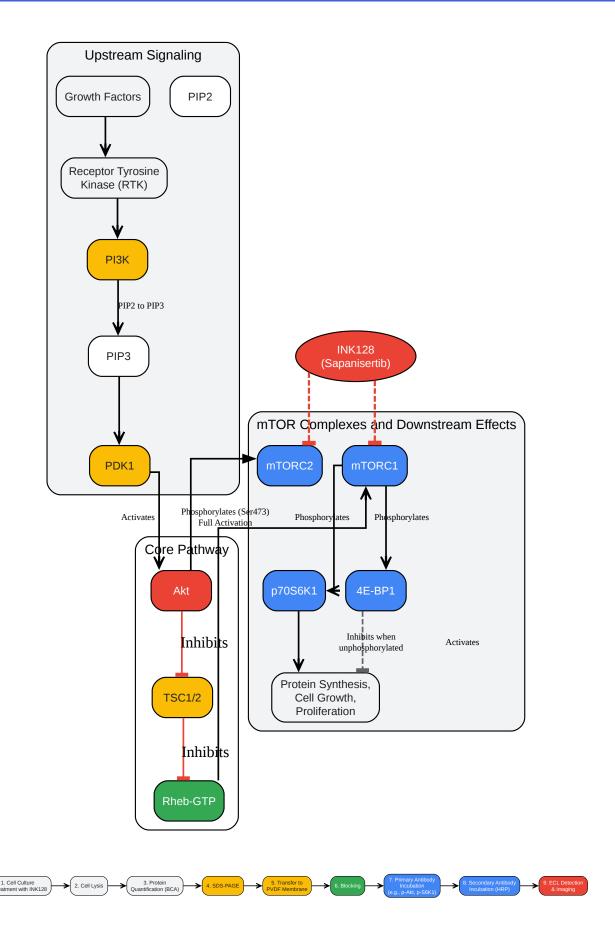




INK128 binds to the ATP-binding site in the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates.

- Inhibition of mTORC1: By inhibiting mTORC1, INK128 blocks the phosphorylation of key
 effectors like 4E-binding protein 1 (4E-BP1) and S6 kinase 1 (S6K1). This leads to the
 suppression of protein synthesis and cell growth.
- Inhibition of mTORC2: INK128's inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (Ser473), which is crucial for full Akt activation. This disrupts the feedback loop that can be activated by mTORC1 inhibition alone and leads to a more profound inhibition of cell survival and proliferation signals.[1][2]







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